N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with a 3,5-dimethylbenzamide moiety. Such scaffolds are frequently explored in kinase inhibitor development due to their ability to mimic ATP-binding motifs .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-6-13(2)8-14(7-12)19(27)24-25-11-22-18-17(20(25)28)10-23-26(18)16-5-3-4-15(21)9-16/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPSMMANTSTVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
This compound interacts with its target, CDK2, by fitting into the active site of the enzyme. This interaction is facilitated by essential hydrogen bonding with Leucine 83 (Leu83), a residue in the active site of CDK2. This binding inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression. Specifically, it leads to an alteration in cell cycle progression, in addition to inducing apoptosis within cells.
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties. The compound has a ClogP value less than 4 and a molecular weight less than 400, which are indicative of good absorption and distribution characteristics.
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. The compound has shown superior cytotoxic activities against various cell lines.
Biochemical Analysis
Biochemical Properties
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide has been shown to interact with CDK2, a cyclin-dependent kinase. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment.
Cellular Effects
This compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It has been observed to inhibit cell growth and induce apoptosis within HCT cells.
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The molecular formula is with a molecular weight of approximately 353.82 g/mol.
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity through several mechanisms:
-
Kinase Inhibition : It has been identified as a potent inhibitor of various kinases involved in cell signaling pathways, including:
- Aurora Kinase
- FLT3
- JAK2
These kinases are crucial in regulating cell division and survival, making them prime targets for cancer therapy.
- Autophagy Modulation : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have shown the ability to modulate autophagy pathways. For instance, related benzamide derivatives have been documented to disrupt mTORC1 activity, leading to increased autophagic flux and subsequent cancer cell death in preclinical models .
The mechanism through which this compound exerts its effects can be summarized as follows:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases like JAK2 and FLT3, the compound prevents phosphorylation events that are essential for tumor growth and proliferation.
- Induction of Apoptosis : The disruption of autophagic processes can lead to the accumulation of damaged cellular components, triggering apoptotic pathways within cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) with significant mTORC1 inhibition. |
| Identified as a potential candidate for further development as an anticancer agent due to its unique structural properties enhancing binding affinity to target proteins. | |
| Investigated its effects on various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis. |
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The following compounds share structural similarities with the target molecule:
Key Observations :
- Core Flexibility: The pyrazolo[3,4-d]pyrimidinone core (target compound and Example 53) allows for diverse substitutions, unlike the rigid quinazoline (Tyrphostin AG1478) or imidazo-pyrimidine (3h) cores.
- Substituent Impact : Fluorine atoms in Example 53 increase molecular weight (589.1 vs. target compound’s unrecorded mass) and may enhance metabolic stability . The 3,5-dimethylbenzamide group in the target compound likely reduces polarity compared to Tyrphostin AG1478’s methoxy groups .
Pharmacological Potential
While direct activity data for the target compound is absent in the evidence, comparisons can be inferred:
- Kinase Inhibition: Tyrphostin AG1478 (quinazoline core) inhibits EGFR with IC50 values in the nanomolar range, whereas pyrazolo-pyrimidine derivatives often target kinases like JAK or CDK .
- Selectivity : The 3-chlorophenyl group in the target compound may reduce off-target effects compared to Tyrphostin AG1478’s broader kinase profile .
Preparation Methods
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling reaction introduces the 3-chlorophenyl group post-cyclization. Using 3-chlorophenylboronic acid and Pd(PPh3)4 in toluene/ethanol (3:1) at 80°C achieves 60–65% yield. However, this method is less favored due to palladium residue concerns.
Solid-Phase Synthesis
Immobilizing the pyrazole intermediate on Wang resin enables stepwise functionalization. After amidation, cleavage with trifluoroacetic acid yields the product in 55–60% yield. This approach is scalable but requires specialized equipment.
Challenges and Mitigation Strategies
- Low Solubility : The aromatic rings contribute to poor solubility in polar solvents. Sonication in warm DMSO/water mixtures improves dissolution for characterization.
- Byproduct Formation : Excess acyl chloride leads to diacylated byproducts. Slow addition of reagents and stoichiometric control minimize this issue.
- Purification Difficulties : Similar polarities of byproducts necessitate gradient elution in chromatography.
Industrial-Scale Considerations
For kilogram-scale production:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
